molecular formula C18H21NO4 B275861 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate

4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate

Cat. No. B275861
M. Wt: 315.4 g/mol
InChI Key: ZDYGSDSHRCPIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate, also known as DMPEA-Bz, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA-Bz is a derivative of phenethylamine and benzoic acid, and its chemical structure is shown below:

Mechanism of Action

The exact mechanism of action of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate is not fully understood. However, it has been proposed that the compound may exert its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate has been shown to have various biochemical and physiological effects, including the ability to increase the levels of various neurotransmitters, such as dopamine and serotonin. It has also been shown to have antioxidant and anti-inflammatory effects, and to protect against neurotoxicity induced by various agents, such as hydrogen peroxide and glutamate.

Advantages and Limitations for Lab Experiments

4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, one limitation of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for other conditions, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate and to optimize its synthesis methods for more efficient use in lab experiments.
Conclusion:
In conclusion, 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate is a novel chemical compound with potential applications in various scientific fields. It has been shown to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylacetone with methylamine and formaldehyde, followed by the reaction with benzoic acid. The compound can also be synthesized using other methods, such as reductive amination and Mannich reaction.

Scientific Research Applications

4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.

properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]benzoic acid

InChI

InChI=1S/C18H21NO4/c1-22-16-8-5-13(11-17(16)23-2)9-10-19-12-14-3-6-15(7-4-14)18(20)21/h3-8,11,19H,9-10,12H2,1-2H3,(H,20,21)

InChI Key

ZDYGSDSHRCPIHM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OC

Origin of Product

United States

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